3-Chloro-5-fluorobenzoic acid

Description

The exact mass of the compound 3-Chloro-5-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

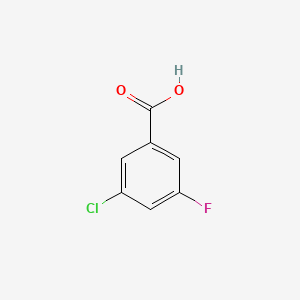

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMRANWPGGSNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370530 | |

| Record name | 3-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25026-64-6 | |

| Record name | 3-Chloro-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-FLUOROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-chloro-5-fluorobenzoic acid (CAS No. 25026-64-6), a key halogenated aromatic building block for the fine chemical, pharmaceutical, and agrochemical industries. This document consolidates critical data on its physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it outlines a plausible synthetic pathway, details its chemical reactivity with a focus on transformations relevant to drug discovery, and discusses modern analytical techniques for its characterization and quality control. This guide is intended for researchers, process chemists, and drug development professionals who utilize functionalized aromatic compounds in the synthesis of complex molecular targets.

Introduction: The Strategic Value of Halogenated Benzoic Acids

Halogenated aromatic compounds are indispensable tools in modern organic synthesis, particularly within medicinal chemistry. The incorporation of halogen atoms, especially fluorine and chlorine, into a molecular scaffold can profoundly influence its physicochemical and biological properties. Fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate pKa, while chlorine can serve as a versatile synthetic handle for cross-coupling reactions and introduce specific steric and electronic effects.[1]

3-Chloro-5-fluorobenzoic acid is a strategically important intermediate that combines these features. Its disubstituted aromatic ring presents a unique electronic environment, and the carboxylic acid moiety provides a primary site for derivatization, most commonly through amide bond formation.[2][3] This guide aims to be a definitive resource on its core properties and utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and process development.

Core Properties

The key physical and chemical identifiers for 3-chloro-5-fluorobenzoic acid are summarized in Table 1. It presents as an off-white to beige crystalline solid and exhibits solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[4][5][6]

| Property | Value | Reference(s) |

| CAS Number | 25026-64-6 | [5] |

| Molecular Formula | C₇H₄ClFO₂ | [4] |

| Molecular Weight | 174.56 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder/granules | [4] |

| Melting Point | 203-205 °C (decomposes) | [7] |

| Boiling Point | ~275 °C at 760 mmHg | [6] |

| Density | ~1.48 g/cm³ | [4] |

| pKa | 3.49 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in DMSO; Insoluble in water | [5][7] |

| InChI Key | QFMRANWPGGSNHS-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)O | [1] |

Spectroscopic Characterization

The NMR spectra of 3-chloro-5-fluorobenzoic acid are defined by the electronic effects of the three substituents on the aromatic ring. The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, leading to downfield shifts for the aromatic protons compared to unsubstituted benzene.

-

¹H NMR Spectroscopy: The spectrum will feature three distinct signals in the aromatic region. The proton at C2 (ortho to the carboxylic acid) will likely appear as a triplet or doublet of doublets due to coupling with the fluorine at C5 and the proton at C6. The proton at C4 (ortho to both halogens) will be similarly split. The proton at C6 will also show complex splitting. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm), the exact position of which is highly dependent on solvent and concentration.[2][6]

-

¹³C NMR Spectroscopy: The spectrum will show seven distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~165 ppm). The aromatic carbons directly attached to the electronegative F and Cl atoms (C3 and C5) will be significantly shifted, and their signals will exhibit splitting due to C-F coupling. The carbon attached to the carboxylic acid (C1) will also be clearly identifiable. Based on data from 3-chlorobenzoic acid and 3-fluorobenzoic acid, the predicted chemical shifts are detailed in Table 2.[8][9]

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity & Coupling (¹H) |

| C1 | ~133 | - | - |

| C2 | ~129 | ~7.9 | m |

| C3 | ~135 (d, ²JCF) | - | - |

| C4 | ~118 (d, ²JCF) | ~7.6 | m |

| C5 | ~162 (d, ¹JCF) | - | - |

| C6 | ~125 (d, ⁴JCF) | ~7.8 | m |

| C=O | ~165 | ~13.5 | br s |

(Note: Predicted values are estimates based on additive models and data from analogous compounds. Actual experimental values may vary.)

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl stretching vibrations will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively.

Synthesis and Reactivity

As a key intermediate, understanding the synthesis and subsequent reactions of 3-chloro-5-fluorobenzoic acid is paramount for its application in multi-step synthetic campaigns.

Proposed Synthetic Route

While multiple proprietary methods exist for the industrial production of 3-chloro-5-fluorobenzoic acid, a plausible and scalable laboratory synthesis can be designed based on well-established organometallic or diazotization chemistry. A common strategy in the synthesis of polysubstituted aromatics is the Sandmeyer reaction, which allows for the introduction of a chloro group from an amino precursor.[10]

A logical precursor for this synthesis is 3-amino-5-fluorobenzoic acid. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

Caption: Proposed Sandmeyer reaction pathway for synthesis.

Experimental Protocol (Representative):

-

Diazotization: 3-Amino-5-fluorobenzoic acid is suspended in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C, to form the intermediate diazonium salt. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is then added slowly to the CuCl solution.

-

Workup: The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The resulting solid precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-5-fluorobenzoic acid.[10]

Causality: This method is favored for its reliability and the commercial availability of the aniline precursor. The low-temperature conditions for diazotization are critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper catalyst is standard for Sandmeyer reactions, facilitating the displacement of dinitrogen gas by the chloride nucleophile.

Chemical Reactivity and Synthetic Applications

The utility of 3-chloro-5-fluorobenzoic acid stems from the reactivity of its carboxylic acid group and the potential for transformations on the aromatic ring.

The most common reaction is the formation of amides, a critical linkage in many active pharmaceutical ingredients (APIs). This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.[11]

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling via Acyl Chloride

-

Activation: 3-Chloro-5-fluorobenzoic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. Thionyl chloride (1.2 eq.) is added, and the mixture is refluxed until gas evolution ceases, yielding the acyl chloride. The solvent and excess reagent are removed under reduced pressure.

-

Coupling: The crude acyl chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in DCM.

-

Purification: The reaction is stirred to completion (monitored by TLC or LC-MS), followed by an aqueous workup to remove salts. The organic layer is dried and concentrated, and the final amide is purified by recrystallization or column chromatography.[12]

Trustworthiness: This two-step protocol is highly reliable and generally provides high yields. The conversion to the acyl chloride creates a highly electrophilic carbonyl carbon, ensuring efficient reaction with the amine nucleophile. The base is essential to neutralize the HCl generated during the coupling step.

While the C-F bond is generally robust, the C-Cl bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13] This allows for the formation of C-C bonds, enabling the synthesis of complex biaryl structures. This reaction would typically be performed on an ester derivative to protect the acidic carboxylic acid proton.

Expertise Insight: For a Suzuki coupling to be successful, the choice of palladium catalyst, ligand, and base is critical and must be optimized for the specific substrates. The electronic nature of the 3-chloro-5-fluorobenzoyl system (electron-deficient) makes it a suitable candidate for such transformations.[14]

Halogenated benzoic acids are prevalent in the scaffolds of modern targeted therapies. For example, the core of Vemurafenib , a potent BRAF V600E mutation inhibitor used in melanoma, features a dichlorophenyl amide moiety.[15][16] Similarly, Trametinib , a MEK inhibitor, also contains a complex substituted aromatic core.[17][18][19] While 3-chloro-5-fluorobenzoic acid is not a direct precursor for these specific drugs, its structure is highly analogous to the building blocks used, underscoring its importance as a scaffold for developing kinase inhibitors and other advanced therapeutic agents.

Analytical Methodologies

Robust analytical methods are required for quality control, reaction monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 60:40 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of ~272 nm.

-

Quantification: Performed by creating a calibration curve with certified reference standards.

Self-Validation: The method's specificity can be confirmed by analyzing stressed samples (acid, base, oxidative, thermal degradation) to ensure that degradation products do not co-elute with the main peak. For higher sensitivity and confirmation of identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed, offering detection in the parts-per-billion (ppb) range.[20]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-chloro-5-fluorobenzoic acid.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5]

Conclusion

3-Chloro-5-fluorobenzoic acid is a high-value synthetic intermediate whose utility is derived from the combined features of its halogen substituents and its reactive carboxylic acid handle. It provides a robust platform for the synthesis of complex molecules, particularly in the development of new pharmaceutical agents. This guide has provided a technical foundation for its properties, synthesis, reactivity, analysis, and safe handling, equipping researchers and chemists with the core knowledge needed to effectively leverage this versatile building block in their research and development endeavors.

References

-

BOC Sciences. (2016, April 14). CAS 25026-64-6 3-Chloro-5-fluorobenzoic acid.

-

ChemicalBook. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum.

-

Thermo Scientific. 3-Chloro-5-fluorobenzoic acid, 97%.

-

ChemicalBook. (2025, July 14). 3-CHLORO-5-FLUOROBENZOIC ACID.

-

ChemicalBook. 3-CHLORO-5-FLUOROBENZOIC ACID CAS#: 25026-64-6.

-

BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.

-

Slobbe, P., et al. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Nuclear Medicine and Biology.

-

Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.

-

Carlson, T. J., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Echemi. Buy 3-Chloro-5-fluorobenzoic acid from JHECHEM CO LTD.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

-

ChemicalBook. (2025, July 14). 3-CHLORO-5-FLUOROBENZOIC ACID.

-

Sigma-Aldrich. 3-Chloro-5-fluorobenzoic acid.

-

PubChem. 3-Chloro-5-fluorobenzoic acid.

-

ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid.

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid.

-

Sigma-Aldrich. 3-Chloro-5-fluorobenzoic acid.

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A.

-

Google Patents. WO2015075749A1 - Novel processes for the preparation of vemurafenib.

-

MDPI. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Cancer Research.

-

BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.

-

ResearchGate. (2014). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

-

National Center for Biotechnology Information. (2025, August 5). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PubMed Central.

-

American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.

-

ChemicalBook. (2025, July 14). 3-CHLORO-5-FLUOROBENZOIC ACID.

-

Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

-

BLD Pharm. 25026-64-6|3-Chloro-5-fluorobenzoic acid.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

ResearchGate. Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.

-

Chem-Impex. 3-Bromo-5-fluorobenzoic acid.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

University of Puget Sound. Coupling constants for 1H and 13C NMR.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

PubChem. Trametinib.

Sources

- 1. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]

- 3. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 18. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. innospk.com [innospk.com]

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoic Acid: A Key Intermediate in Modern Chemistry

Foreword: The Strategic Value of Halogenated Building Blocks

In the landscape of contemporary drug discovery and agrochemical development, the precise placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Halogenation, particularly with chlorine and fluorine, provides medicinal and process chemists with a powerful toolkit to modulate a molecule's physicochemical and pharmacokinetic properties. Parameters such as lipophilicity, metabolic stability, binding affinity, and bioavailability can be fine-tuned through the strategic introduction of these elements. It is within this context that 3-Chloro-5-fluorobenzoic acid emerges as a valuable and versatile building block. This guide offers an in-depth technical overview of its synthesis, properties, and applications, providing researchers, scientists, and drug development professionals with the critical knowledge to leverage this important intermediate in their work.

Core Identification and Chemical Structure

Chemical Name: 3-Chloro-5-fluorobenzoic acid CAS Number: 25026-64-6[1] Molecular Formula: C₇H₄ClFO₂[1] Molecular Weight: 174.56 g/mol [2]

The structure of 3-Chloro-5-fluorobenzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a fluorine atom at position 5.

Structural Representation:

Caption: Chemical structure of 3-Chloro-5-fluorobenzoic acid.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

| Property | Value | Source(s) |

| Physical Form | White to yellow or off-white to beige crystalline powder/solid. | [3] |

| Boiling Point | ~275 °C at 760 mmHg | [3] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO). | [2][3] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [3] |

Spectroscopic Data (Predicted)

While a publicly available, verified spectrum for 3-Chloro-5-fluorobenzoic acid is not readily accessible, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures, such as 3-chlorobenzoic acid and 3-fluorobenzoic acid. The electron-withdrawing nature of the substituents (COOH, Cl, F) will result in downfield shifts for the aromatic protons and carbons.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 will exhibit complex splitting patterns (multiplets or triplets of doublets) due to coupling with each other and with the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (δ > 10 ppm), which is characteristic for acidic protons.

-

¹³C NMR: The spectrum will display signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 165 ppm). The aromatic carbons will appear in the typical range of δ 110-140 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

-

IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region.

Synthesis and Purification

Plausible Synthetic Pathway

Caption: Proposed Schiemann reaction pathway for synthesis.

Expertise & Rationale:

The Schiemann reaction is a well-established and reliable method for introducing fluorine onto an aromatic ring.[6] The process begins with the diazotization of an aromatic amine. In this proposed pathway, 3-amino-5-chlorobenzoic acid would be the starting material.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Fluoroborate Precipitation: The addition of tetrafluoroboric acid (HBF₄) to the cold diazonium salt solution causes the precipitation of the corresponding diazonium tetrafluoroborate salt. This step effectively isolates and stabilizes the diazonium species.

-

Thermal Decomposition (Schiemann Reaction): The isolated and dried diazonium tetrafluoroborate salt is then gently heated. This induces decomposition, releasing nitrogen gas and boron trifluoride, and results in the formation of the desired aryl fluoride. This method is often preferred for its relatively clean conversion and good yields.

A similar strategy involving diazotization followed by a Sandmeyer reaction (using CuCl) is employed in the synthesis of related chlorinated benzoic acids, demonstrating the robustness of this general approach.[5]

Experimental Protocol: Purification by Recrystallization

Purification of the final product is crucial to meet the stringent requirements of pharmaceutical and agrochemical applications. Recrystallization is a standard and effective method for purifying solid organic compounds like benzoic acid derivatives.[7]

Principle: The choice of a suitable solvent is paramount. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or remain soluble in the cold solvent (and will be removed during the final filtration).

Protocol:

-

Solvent Selection: Given that 3-chloro-5-fluorobenzoic acid is a moderately polar molecule, a polar solvent or a mixed-solvent system is likely to be effective. Water is often a good choice for benzoic acids.[7] Alternatively, a mixture of ethanol/water or toluene could be explored.

-

Dissolution: Place the crude 3-chloro-5-fluorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be briefly boiled and subjected to hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. The purified crystals should then be dried thoroughly, either air-dried or in a vacuum oven at a modest temperature.

Chemical Reactivity and Applications

The synthetic utility of 3-chloro-5-fluorobenzoic acid stems from the reactivity of both its carboxylic acid group and the substituted aromatic ring.

Reactivity Profile:

-

Carboxylic Acid Group: The carboxyl group can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions to form the corresponding ester.

-

Amide Bond Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride or using coupling agents like EDC/HOBt) followed by reaction with an amine to form an amide. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the COOH, Cl, and F substituents. Any substitution would be directed to the positions meta to the carboxyl group and ortho/para to the halogens, leading to complex regiochemical outcomes. However, the halogen substituents can potentially undergo nucleophilic aromatic substitution (SNA) under forcing conditions or through metal-catalyzed cross-coupling reactions, providing a handle for further molecular elaboration.

Caption: Key reaction types involving 3-Chloro-5-fluorobenzoic acid.

Applications in Drug Discovery and Agrochemicals

Halogenated benzoic acids are critical intermediates in the synthesis of numerous bioactive molecules. The presence of both chlorine and fluorine allows for the modulation of electronic and steric properties, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

-

Pharmaceutical Intermediate: This compound is used as an intermediate in the synthesis of pharmaceuticals.[3] While specific marketed drugs derived from this exact starting material are not detailed in the searched literature, its structural motifs are prevalent in many classes of drugs, particularly kinase inhibitors . The benzoic acid moiety can serve as a key pharmacophoric element, forming critical hydrogen bonds with the hinge region of the kinase active site. The 3-chloro-5-fluoro substitution pattern provides a specific electronic and steric profile that can enhance potency and selectivity.[8][9][10]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this molecule serves as a building block for novel herbicides and pesticides.[11][12] The halogen substituents can increase the environmental stability and biological activity of the final product.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Chloro-5-fluorobenzoic acid.

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Chloro-5-fluorobenzoic acid is a strategically important chemical intermediate whose value lies in the precise arrangement of its functional groups. The combination of a reactive carboxylic acid handle with the modulating effects of chloro and fluoro substituents makes it a versatile building block for creating complex, high-value molecules. While detailed synthetic and spectroscopic data in the public domain remain somewhat elusive, its structural relationship to numerous compounds used in the synthesis of kinase inhibitors and agrochemicals underscores its significance. This guide provides a foundational understanding of its properties, plausible synthesis, and applications, empowering researchers to confidently incorporate this key intermediate into their research and development programs.

References

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-171. [Link]

- Supporting Information for a relevant chemical synthesis. (n.d.).

- Unlocking Chemical Synthesis: A Comprehensive Guide to 3'-Chloro-5'-fluoroacetophenone. (n.d.). BOC Sciences.

- 3-Chloro-2,4,5-trifluorobenzoic acid. (n.d.). Chem-Impex.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. (n.d.).

- 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Quan, J., & Sun, H. S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

- United States Patent 9,469,619. (2016).

- United States Patent 9,284,295. (2016).

- Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid. (n.d.).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

-

Quan, J., & Sun, H.-S. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E, 69(1), o30. [Link]

-

Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Schiemann, G., & Winkelmüller, W. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

- 3-Chloro-5-fluorobenzoic acid. (n.d.). Sigma-Aldrich.

-

3-Chloro-5-fluorobenzoic acid. (n.d.). PubChem. [Link]

- What are the industrial preparation method of fluoro benzoic acid? (2013). Quora.

-

Ferreira, R. M., et al. (2018). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

-

Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]

-

Chiral Kinase Inhibitors. (2012). PMC - PubMed Central. [Link]

-

Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. (2016). PubMed. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). PMC - PubMed Central. [Link]

Sources

- 1. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-fluorobenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

Synthesis pathways for 3-Chloro-5-fluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzoic Acid

Abstract

3-Chloro-5-fluorobenzoic acid is a key building block in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its specific substitution pattern of chlorine and fluorine on the benzoic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable precursor for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal synthetic pathways for 3-Chloro-5-fluorobenzoic acid, designed for researchers, chemists, and process development professionals. We will explore and critically evaluate three core strategies: Carboxylation of a halogenated precursor, diazotization followed by Sandmeyer reaction, and nucleophilic aromatic substitution via halogen exchange. Each section delves into the underlying chemical principles, provides detailed experimental protocols, and discusses the relative merits and challenges, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview of Synthesis Pathways

The synthesis of 3-Chloro-5-fluorobenzoic acid can be approached from several distinct retrosynthetic disconnections. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, scalability, safety considerations, and desired purity of the final product. This guide focuses on three robust and industrially relevant strategies.

dot

Figure 1: Overview of the three primary synthetic strategies for 3-Chloro-5-fluorobenzoic acid.

Pathway 1: Carboxylation of 1-Chloro-3,5-difluorobenzene

This pathway is conceptually straightforward, involving the introduction of a carboxyl group onto the commercially available 1-Chloro-3,5-difluorobenzene precursor.[4] The primary method for this transformation is through the formation of an organometallic intermediate (e.g., a Grignard reagent), which is then quenched with carbon dioxide.

Mechanistic Rationale

The carbon-chlorine bond in 1-Chloro-3,5-difluorobenzene is more susceptible to oxidative addition with magnesium than the highly stable carbon-fluorine bonds. This selectivity allows for the preferential formation of the Grignard reagent at the chloro-position. The resulting arylmagnesium chloride is a potent nucleophile, readily attacking the electrophilic carbon of CO₂ (typically from dry ice). A subsequent acidic workup protonates the resulting carboxylate salt to yield the desired benzoic acid.

Experimental Protocol: Grignard Carboxylation

Materials:

-

1-Chloro-3,5-difluorobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal, as initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂), crushed (excess)

-

Hydrochloric acid (2 M aqueous solution)

-

Diethyl ether

Procedure:

-

Initiation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a single crystal of iodine.

-

Gently heat the flask with a heat gun until violet iodine vapors are observed. This step activates the magnesium surface.

-

Allow the flask to cool, then add anhydrous THF.

-

Grignard Formation: Prepare a solution of 1-Chloro-3,5-difluorobenzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of iodine disappears and gentle bubbling is observed.

-

Slowly add the remaining solution of 1-Chloro-3,5-difluorobenzene via a dropping funnel, maintaining a gentle reflux. The rate of addition is critical to prevent a runaway reaction.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: In a separate, larger flask, place an excess of crushed dry ice.

-

Under a positive flow of inert gas, slowly transfer the Grignard solution onto the dry ice via a cannula. A vigorous reaction will occur.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Workup: Slowly quench the reaction mixture by adding 2 M HCl. Stir until all solids have dissolved.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture) to obtain pure 3-Chloro-5-fluorobenzoic acid.

Pathway 2: Sandmeyer Reaction of an Aniline Precursor

The Sandmeyer reaction is a powerful and widely used method for converting an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate.[5][6][7] For this synthesis, the logical precursor is 3-Amino-5-fluorobenzoic acid, which is converted to the target molecule by replacing the amino group with chlorine.

Mechanistic Rationale

The synthesis proceeds in two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

-

Sandmeyer Reaction: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where a single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical with the loss of nitrogen gas.[6][7] This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[6][7]

dot

Figure 2: Key steps in the Sandmeyer reaction for chlorination of an aryl amine.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Materials:

-

3-Amino-5-fluorobenzoic acid (1.0 eq)

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂) (1.1 eq)

-

Copper(I) chloride (CuCl) (1.2 eq)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization: Suspend 3-Amino-5-fluorobenzoic acid in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold suspension of the amine. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Stir for an additional 15-20 minutes in the cold.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool the solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Cool the mixture and extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield 3-Chloro-5-fluorobenzoic acid.

Pathway 3: Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a type of nucleophilic aromatic substitution (SₙAr) where a halide on an aromatic ring is displaced by a fluoride anion.[8] This pathway would start from 3,5-dichlorobenzoic acid. The key challenge is achieving mono-substitution, as the reaction can potentially proceed to form 3,5-difluorobenzoic acid.

Mechanistic Rationale and Selectivity

The SₙAr mechanism requires an electron-deficient aromatic ring to be susceptible to nucleophilic attack. The carboxylic acid group is an electron-withdrawing group, which activates the ring towards this reaction. The reaction is typically performed at high temperatures in a polar aprotic solvent (like DMSO or Sulfolane) using a fluoride source such as potassium fluoride (KF).[8]

Controlling the reaction to favor mono-fluorination over di-fluorination is a significant challenge. This can be addressed by:

-

Stoichiometry: Using a limited amount of the fluoride source.

-

Temperature and Time: Carefully controlling the reaction temperature and time to stop the reaction after the first substitution has occurred. The first substitution deactivates the ring slightly towards a second substitution, which can aid selectivity under controlled conditions.

-

Catalysis: Phase-transfer catalysts are often employed to increase the solubility and reactivity of the fluoride salt, allowing for milder reaction conditions.[8]

Experimental Protocol: Halex Reaction

Materials:

-

3,5-Dichlorobenzoic acid (1.0 eq)

-

Spray-dried potassium fluoride (KF) (1.0-1.2 eq)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide) (0.1 eq)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

To a flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dichlorobenzoic acid, spray-dried KF, and the phase-transfer catalyst.

-

Add anhydrous DMSO as the solvent.

-

Heat the heterogeneous mixture to a high temperature (typically in the range of 150-220 °C) with vigorous stirring.[9]

-

Monitoring: The reaction progress must be monitored carefully by a suitable technique (e.g., HPLC or GC-MS) to maximize the yield of the mono-fluorinated product and minimize the formation of the di-fluorinated byproduct.

-

Workup: Once the desired conversion is reached, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of cold water and acidify with HCl to precipitate the acidic products.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purification: This step is critical. The crude product will be a mixture of starting material, the desired product, and the di-fluorinated byproduct. Purification will likely require careful fractional crystallization or preparative chromatography.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Grignard Carboxylation | Pathway 2: Sandmeyer Reaction | Pathway 3: Halex Reaction |

| Starting Material | 1-Chloro-3,5-difluorobenzene | 3-Amino-5-fluorobenzoic acid | 3,5-Dichlorobenzoic acid |

| Key Reagents | Mg, Dry Ice, Anhydrous THF | NaNO₂, CuCl, HCl | KF, Polar Aprotic Solvent |

| Number of Steps | 1 (from precursor) | 1 (from precursor) | 1 (from precursor) |

| Reaction Conditions | Anhydrous, inert atmosphere | Low temperature (0-5 °C) | High temperature (150-220 °C) |

| Yield Potential | Good to Excellent | Good to Excellent | Moderate to Good |

| Key Challenges | Strict anhydrous conditions; initiation of Grignard | Stability of diazonium salt; handling of NaNO₂ | Achieving mono-selectivity; purification from byproducts; harsh conditions |

| Scalability | Good, but requires careful heat management | Excellent, widely used in industry | Challenging due to high temps and purification needs |

Conclusion

The synthesis of 3-Chloro-5-fluorobenzoic acid can be successfully achieved through multiple strategic pathways.

-

The Grignard Carboxylation route offers a direct and often high-yielding approach, provided that stringent anhydrous conditions are maintained.

-

The Sandmeyer Reaction represents a classic, robust, and highly scalable method, leveraging well-established industrial chemistry, though it requires careful temperature control.

-

The Halex Reaction provides an alternative from a different starting material but presents significant challenges in controlling selectivity and product purification, making it potentially less favorable for large-scale, high-purity production.

The optimal choice of synthesis will ultimately depend on a detailed process-specific analysis of cost, available equipment, safety protocols, and the required purity specifications for the final product.

References

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1001929B1 - Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]

-

Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 149(10), 1735–1750. Retrieved from [Link]

- Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. Retrieved from [Link]

-

ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

-

Science of Synthesis. (n.d.). 1.1.3. Of Halogens. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0447259 A1 - Process for preparing chloro-difluorobenzene. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

- Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzoic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Chloro-5-fluorobenzoic acid, 97%, Thermo Scientific. Retrieved from [Link]

- Google Patents. (n.d.). EP0944564B9 - Halogen exchange reactions and uses thereof.

-

Cenmed Enterprises. (n.d.). 2-Amino-3-chloro-5-fluorobenzoic acid (C007B-507449). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

-

ResearchGate. (2015). An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. Retrieved from [Link]

-

YouTube. (2021). Synthesis of 3-chlorobenzoic acid. Retrieved from [Link]

-

organicmystery.com. (n.d.). Preparation of Haloalkanes by Halide Exchange Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoic acid. Retrieved from [Link]

-

Chemdad. (n.d.). 3-CHLORO-5-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Coordination chemistry of flexible benzene-1,3,5-tricarboxamide derived carboxylates. Retrieved from [Link]

-

ResearchGate. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Retrieved from [Link]

- Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

Sources

- 1. 3-Chloro-5-fluorobenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]

- 3. 3-CHLORO-5-FLUOROBENZOIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. byjus.com [byjus.com]

- 8. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 9. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzoic Acid: Properties, Synthesis, and Applications

Abstract and Forward

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic carboxylic acids serve as indispensable building blocks. Their unique electronic properties and steric profiles allow for the fine-tuning of molecular characteristics, from pharmacokinetic parameters in drug candidates to the physical properties of advanced materials. Among these, 3-Chloro-5-fluorobenzoic acid (CAS No. 25026-64-6) has emerged as a particularly valuable intermediate.

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Chloro-5-fluorobenzoic acid. Authored for researchers, process chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its reactivity, offers validated experimental protocols for its use, and provides a framework for its safe and effective handling. The information herein is synthesized from established chemical databases, peer-reviewed literature, and safety data, ensuring a trustworthy and authoritative resource for laboratory applications.

Physicochemical and Identification Data

The fundamental properties of a chemical reagent are critical for its appropriate use in synthesis and analysis. The data for 3-Chloro-5-fluorobenzoic acid are summarized below, providing at-a-glance information for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-fluorobenzoic acid | [1] |

| Synonyms | 5-Chloro-3-fluorobenzoic acid, 3-Fluoro-5-chlorobenzoic acid | [1][2] |

| CAS Number | 25026-64-6 | [1] |

| Molecular Formula | C₇H₄ClFO₂ | [1] |

| Molecular Weight | 174.56 g/mol | [2] |

| Physical Form | White to off-white or beige crystalline powder/granules | [][4] |

| Melting Point | 203-205 °C | [] |

| Boiling Point | ~275 °C at 760 mmHg | [] |

| Density | ~1.477 - 1.5 g/cm³ | [] |

| pKa (Predicted) | 3.49 ± 0.10 | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO); Insoluble in water | [2][5] |

| InChI Key | QFMRANWPGGSNHS-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1F)Cl)C(=O)O | [1] |

Spectroscopic and Analytical Characterization

While direct, experimentally verified spectra for 3-Chloro-5-fluorobenzoic acid are not widely published in spectral databases, a robust characterization can be predicted based on its structure and data from analogous compounds. This section provides an expert analysis of the expected spectroscopic features.

Mass Spectrometry

Mass spectrometry provides the most definitive confirmation of molecular weight and elemental composition.

-

Monoisotopic Mass: 173.98839 Da.[1]

-

Expected Ionization Pattern: In electron ionization (EI-MS), a prominent molecular ion peak (M⁺) at m/z ≈ 174 would be expected. A characteristic M+2 peak at m/z ≈ 176 with an intensity of approximately one-third of the M⁺ peak is anticipated due to the natural abundance of the ³⁷Cl isotope. Common fragmentation patterns would include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

Predicted Infrared (IR) Spectroscopy

The IR spectrum is dominated by the features of the carboxylic acid and the halogenated aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption is predicted around 1680-1710 cm⁻¹ .

-

C-O Stretch / O-H Bend: Absorptions related to the C-O stretching and O-H bending of the carboxylic acid group are expected between 1210-1320 cm⁻¹ and 1350-1440 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption characteristic of an aryl-fluoride bond is predicted in the 1100-1250 cm⁻¹ range.

-

C-Cl Stretch: A strong to medium absorption for the aryl-chloride bond is expected between 700-850 cm⁻¹ .

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum will be simple, showing three distinct signals for the aromatic protons. The chemical shifts are influenced by the electronegativity and positioning of the halogen and carboxylic acid groups. The spectrum is best recorded in a solvent like DMSO-d₆, where the acidic proton is also observable.

-

-COOH Proton: A very broad singlet is expected at δ > 13 ppm . Its chemical shift and broadness are highly dependent on concentration and solvent.

-

Aromatic Protons (H-2, H-4, H-6):

-

H-2: This proton is ortho to the carboxylic acid and meta to both halogens. It is expected to appear as a triplet or triplet of doublets (due to coupling to both H-4 and H-6) around δ 7.8-8.0 ppm .

-

H-4: This proton is ortho to both the fluorine and chlorine atoms. It will likely be the most downfield-shifted aromatic proton and appear as a triplet or triplet of doublets around δ 7.6-7.8 ppm .

-

H-6: This proton is ortho to the fluorine and meta to the chlorine and carboxylic acid. It is expected to appear as a triplet or triplet of doublets around δ 7.5-7.7 ppm .

-

Note on Coupling: The protons will exhibit small meta (⁴J) couplings to each other, resulting in complex splitting patterns that may appear as multiplets or finely split triplets.

-

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals. The chemical shifts are heavily influenced by the attached substituents, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

-

C=O (Carboxyl Carbon): Expected around δ 165-167 ppm .

-

C-1 (Carboxylic Acid Attachment): Expected around δ 133-135 ppm .

-

C-3 (Chlorine Attachment): Expected around δ 135-137 ppm .

-

C-5 (Fluorine Attachment): This carbon will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Its chemical shift is predicted to be the most downfield of the aromatic carbons, around δ 161-163 ppm (d, ¹JCF ≈ 245 Hz) .

-

C-2: Expected around δ 125-127 ppm . It will show a smaller two-bond C-F coupling (²JCF).

-

C-4: Expected around δ 122-124 ppm . It will show a smaller two-bond C-F coupling (²JCF).

-

C-6: Expected around δ 118-120 ppm . It will show a three-bond C-F coupling (³JCF).

Chemical Reactivity and Synthetic Profile

Overview of Reactivity

3-Chloro-5-fluorobenzoic acid exhibits reactivity characteristic of both a carboxylic acid and a di-halogenated aromatic ring.

-

Carboxylic Acid Group: The primary site of reactivity is the carboxylic acid functional group. It readily undergoes reactions such as esterification, conversion to an acyl chloride (e.g., with thionyl chloride or oxalyl chloride), and, most importantly for drug discovery, amide bond formation with primary or secondary amines using a wide variety of coupling reagents.

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carboxylic acid, chlorine, and fluorine substituents. Nucleophilic aromatic substitution is possible but requires harsh conditions or specific activation. The halogen atoms can participate in transition-metal-catalyzed cross-coupling reactions, although this is less common than for bromo- or iodo-substituted analogs.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[2]

Plausible Synthetic Route

While multiple synthetic routes are possible, a common strategy for preparing substituted benzoic acids involves the oxidation of a corresponding toluene derivative. A plausible, multi-step synthesis starting from commercially available materials is outlined below. This approach leverages well-understood, scalable reactions common in process chemistry.

Caption: Plausible two-step synthesis of 3-Chloro-5-fluorobenzoic acid.

Causality of Experimental Choices:

-

Radical Chlorination: The synthesis begins with the selective chlorination of the benzylic methyl group. Using a radical initiator like benzoyl peroxide (BPO) with N-chlorosuccinimide (NCS) allows for the controlled formation of the trichloromethyl intermediate without affecting the deactivated aromatic ring.

-

Hydrolysis: The trichloromethyl group is readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a robust and high-yielding method for installing the required functional group.

Experimental Protocol: Amide Bond Formation via EDC/HOBt Coupling

One of the most critical applications of 3-Chloro-5-fluorobenzoic acid in drug discovery is its use in forming amide bonds. The following protocol details a reliable and widely used method employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.

Principle

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange into a stable N-acylurea byproduct. HOBt acts as an additive that rapidly traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions but still highly reactive towards the amine, thus ensuring a higher yield of the desired amide.

Materials

-

3-Chloro-5-fluorobenzoic acid (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-Chloro-5-fluorobenzoic acid (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Amine and HOBt: Add the amine (1.1 equiv) and HOBt (1.2 equiv) to the solution. Stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exotherm upon addition of the base and coupling agent.

-

Base and Coupling Agent Addition: Add DIPEA (3.0 equiv) to the cooled mixture, followed by the portion-wise addition of solid EDC·HCl (1.2 equiv).

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The basic wash removes unreacted starting material and HOBt.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Workflow Diagram

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical reagent.

Hazard Identification

3-Chloro-5-fluorobenzoic acid is classified with the following GHS hazards.[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

References

-

PubChem. 3-Chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. 3-chloro-5-fluorobenzoic acid (C7H4ClFO2). Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 3-Chloro-5-fluorobenzoic acid | C7H4ClFO2 | CID 2734840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals 3-CHLORO-5-FLUOROBENZOIC 1GR | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-Chloro-5-fluorobenzoic acid | 25026-64-6 [sigmaaldrich.com]

- 5. 3-CHLORO-5-FLUOROBENZOIC ACID | 25026-64-6 [chemicalbook.com]

The Emergence of a Key Building Block: A Technical Guide to 3-Chloro-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorobenzoic acid, a seemingly unassuming di-halogenated aromatic carboxylic acid, has emerged as a pivotal structural motif in modern medicinal chemistry and materials science. Its strategic placement of chloro and fluoro substituents on the benzoic acid core imparts unique electronic properties and metabolic stability to larger molecules, making it a sought-after intermediate in the synthesis of a wide array of bioactive compounds. This in-depth technical guide provides a comprehensive overview of 3-chloro-5-fluorobenzoic acid, delving into its historical context, physicochemical characteristics, modern synthetic strategies, and significant applications. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader evolution of aromatic halogenation chemistry. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical entity.

Historical Context: A Product of Evolving Synthetic Capabilities

The history of 3-chloro-5-fluorobenzoic acid is not marked by a single, celebrated moment of discovery but rather by the gradual maturation of synthetic organic chemistry. Its likely emergence in the mid-20th century can be traced to the development of reliable and regioselective methods for the halogenation of aromatic rings. The ability to precisely install both a chlorine and a fluorine atom onto a benzene ring, particularly in a meta-relationship, was a culmination of decades of research into electrophilic aromatic substitution and diazonium salt chemistry.

Key historical developments that paved the way for the synthesis of compounds like 3-chloro-5-fluorobenzoic acid include:

-

Electrophilic Aromatic Halogenation: The foundational work on electrophilic substitution reactions of benzene and its derivatives in the 19th and early 20th centuries laid the groundwork for introducing halogens to the aromatic ring.[1] However, controlling the regioselectivity of these reactions, especially with multiple and deactivating substituents, remained a significant challenge.

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provided a robust method for introducing a variety of substituents, including halogens and cyano groups, onto an aromatic ring via an aryl diazonium salt intermediate.[2][3] This became a cornerstone for the synthesis of specifically substituted aromatic compounds that were otherwise difficult to access.

-

The Balz-Schiemann Reaction: This reaction, a variation of the Sandmeyer reaction, became the classic method for introducing fluorine into an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt. This was a critical step forward in the field of organofluorine chemistry.

Given this historical backdrop, the first synthesis of 3-chloro-5-fluorobenzoic acid was likely achieved through a multi-step sequence, potentially starting from a readily available aniline derivative. A plausible early synthetic route would involve the diazotization of a chloro-fluoro-aniline precursor, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality (via a nitrile intermediate).

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3-chloro-5-fluorobenzoic acid is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 25026-64-6 | [4] |

| Molecular Formula | C₇H₄ClFO₂ | [4] |

| Molecular Weight | 174.56 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 161-165 °C | |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [6] |

| pKa | 3.49 ± 0.10 (Predicted) |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, with splitting patterns influenced by both the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being significantly influenced by the electronegative halogen substituents.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and C-Cl and C-F bond vibrations.

Modern Synthetic Protocols

The synthesis of 3-chloro-5-fluorobenzoic acid can be approached through several strategic routes, typically starting from more readily available precursors. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. Below are two representative and reliable synthetic protocols.

Protocol 1: Synthesis from 3-Chloro-5-fluoroaniline via Sandmeyer Reaction

This classic approach leverages the versatility of diazonium salt chemistry and is a robust method for laboratory-scale synthesis.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 3-chloro-5-fluorobenzoic acid from 3-chloro-5-fluoroaniline.

Step-by-Step Methodology:

-

Diazotization of 3-Chloro-5-fluoroaniline:

-

Suspend 3-chloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water.[7]

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution of 3-chloro-5-fluorobenzenediazonium chloride is used immediately in the next step.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Cool the mixture and extract the product, 3-chloro-5-fluorobenzonitrile, with an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude nitrile can be purified by distillation or crystallization if necessary.

-

-

Hydrolysis of 3-Chloro-5-fluorobenzonitrile:

-

Reflux the crude 3-chloro-5-fluorobenzonitrile with an excess of aqueous sulfuric acid (e.g., 50% v/v) for several hours until the hydrolysis is complete (as monitored by TLC).

-

Cool the reaction mixture, which will cause the 3-chloro-5-fluorobenzoic acid to precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-chloro-5-fluorobenzoic acid.

-

Protocol 2: Electrophilic Chlorination of 3-Fluorobenzoic Acid

This approach is more direct but requires careful control of reaction conditions to achieve the desired regioselectivity. The fluorine atom is a weak ortho-, para-director, while the carboxylic acid group is a meta-director and a deactivator. The outcome of the reaction is a balance of these directing effects.

Reaction Scheme Diagram:

Caption: Electrophilic chlorination of 3-fluorobenzoic acid.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a flask equipped with a stirrer, a gas inlet, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place 3-fluorobenzoic acid and a suitable solvent (e.g., dichloromethane or nitrobenzene).

-

Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

-

Chlorination:

-

Bubble chlorine gas (Cl₂) through the stirred solution at a controlled rate. Alternatively, a solid chlorinating agent such as N-chlorosuccinimide (NCS) can be used.

-

The reaction temperature should be carefully monitored and controlled, as electrophilic aromatic substitutions can be exothermic.

-

Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the optimal reaction time and minimize the formation of byproducts.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture by carefully pouring it over ice.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-